Ethyl trans-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Ethyl trans-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl trans-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Ethoxy and Methoxy Groups: These functional groups can be introduced via etherification reactions.
Esterification: The carboxylate group is often introduced through esterification reactions using appropriate alcohols and acids.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials.
Mechanism of Action
The mechanism of action of Ethyl trans-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl trans-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride: can be compared with other pyrrolidine carboxylates such as:
Uniqueness
The unique combination of ethoxy and methoxy groups in this compound may confer distinct chemical and biological properties, making it a compound of interest for further research.
Properties
IUPAC Name |
ethyl (3S,4R)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-4-20-15-8-11(6-7-14(15)19-3)12-9-17-10-13(12)16(18)21-5-2/h6-8,12-13,17H,4-5,9-10H2,1-3H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZLNBFTGPJNOZ-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CNCC2C(=O)OCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H]2CNC[C@H]2C(=O)OCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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